2-azido-N-(2-ethylphenyl)acetamide
Overview
Description
2-azido-N-(2-ethylphenyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2–Chloro-N-(4-nitrophenyl)acetamide (0.006 mol) and sodium azide (0.0085 mol). These reactants are dissolved in a mixture of ethanol/water (70:30, v:v) and then refluxed for 24 hours at 80 °C. After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a variety of atomic coordinates and displacement parameters . The structure includes a variety of atoms including carbon ©, hydrogen (H), nitrogen (N), and oxygen (O), each with specific coordinates and displacement parameters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.23 and a molecular formula of C10H12N4O .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
2-Azido-N-(2-ethylphenyl)acetamide, as a related compound to N-(2-hydroxyphenyl)acetamide, has relevance in the synthesis of antimalarial drugs. Chemoselective monoacetylation processes, employing catalysts like Novozym 435, utilize such compounds as intermediates for natural drug synthesis. This process demonstrates the compound's utility in developing medications, particularly in the domain of infectious diseases (Magadum & Yadav, 2018).
Role in Herbicide Metabolism Studies
Research on chloroacetamide herbicides sheds light on the metabolic pathways and possible environmental and health impacts. Derivatives like this compound help understand the biodegradation and toxicity of these herbicides, relevant in agricultural and environmental sciences (Coleman et al., 2000).
Anticancer Drug Development
The synthesis of compounds related to this compound has been explored for anticancer applications. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows potential as an anticancer drug, targeting specific cancer receptors. This underlines the compound's relevance in oncological pharmaceutical research (Sharma et al., 2018).
Biochemistry and Biodegradation
Studies on compounds like acetochlor, structurally similar to this compound, focus on their anaerobic biodegradation. This research is significant in understanding the environmental fate of these compounds and their derivatives, which is crucial for ecological safety and waste management (Liu et al., 2020).
Synthesis of Complex Molecules for Medical Research
The compound's derivatives are used in the synthesis of complex molecules like GD3-lactam, which have potential applications in developing vaccines, such as for melanoma. This indicates the compound's role in advanced medical research and vaccine development (Hossain et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
2-azido-N-(2-ethylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-5-3-4-6-9(8)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGITIFJLTIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297047 | |
Record name | 2-Azido-N-(2-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215320-58-4 | |
Record name | 2-Azido-N-(2-ethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215320-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N-(2-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.